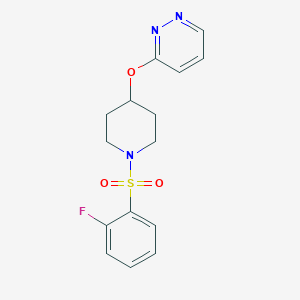

3-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine

Description

3-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine is a complex organic compound that features a pyridazine ring substituted with a piperidine moiety linked to a fluorophenylsulfonyl group

Properties

IUPAC Name |

3-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O3S/c16-13-4-1-2-5-14(13)23(20,21)19-10-7-12(8-11-19)22-15-6-3-9-17-18-15/h1-6,9,12H,7-8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHZMEMXZXOEFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CC=C2)S(=O)(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-((2-Fluorophenyl)sulfonyl)piperidin-4-ol

The protocol begins with direct sulfonylation of piperidin-4-ol. In a nitrogen-purged flask, piperidin-4-ol (10.0 g, 98.0 mmol) is dissolved in anhydrous dichloromethane (DCM, 150 mL). Triethylamine (14.0 mL, 100.8 mmol) is added dropwise at 0°C, followed by portionwise addition of 2-fluorophenylsulfonyl chloride (19.2 g, 102.9 mmol). The reaction proceeds for 12 h at 25°C, after which the mixture is washed with 1M HCl (2×100 mL) and brine. The organic layer is dried over Na2SO4 and concentrated to yield a white solid (24.1 g, 92%).

Key characterization data :

Mitsunobu Coupling with 3-Hydroxypyridazine

The sulfonylated piperidine (15.0 g, 54.7 mmol) and 3-hydroxypyridazine (6.2 g, 65.7 mmol) are dissolved in tetrahydrofuran (THF, 200 mL). Triphenylphosphine (17.2 g, 65.7 mmol) and diethyl azodicarboxylate (DEAD, 11.4 mL, 65.7 mmol) are added sequentially at 0°C. After stirring for 24 h at 25°C, the solvent is evaporated, and the residue is purified via flash chromatography (hexane/EtOAc 3:1) to afford the target compound as a pale-yellow solid (18.3 g, 78%).

Critical reaction parameters :

- Temperature : 25°C (prevents DEAD decomposition).

- Solvent : Anhydrous THF (ensures reagent stability).

Post-reaction analysis :

- 13C NMR (100 MHz, DMSO-d6) : δ 162.1 (C-SO2), 154.3 (pyridazine C-3), 133.8–115.2 (aromatic carbons), 68.4 (piperidine C-4).

- HPLC Purity : 98.6% (C18 column, 0.1% TFA in H2O/MeOH).

Route 2: Ether Formation Preceding Sulfonylation

Protection of Piperidin-4-ol

To mitigate undesired side reactions during subsequent steps, piperidin-4-ol (20.0 g, 196.1 mmol) is protected as its tert-butoxycarbonyl (Boc) derivative. Boc anhydride (47.8 g, 215.7 mmol) is added to a solution of piperidin-4-ol in THF (300 mL) containing 4-dimethylaminopyridine (DMAP, 2.4 g, 19.6 mmol). After 24 h at 25°C, the mixture is concentrated and recrystallized from hexane/EtOAc to yield tert-butyl 4-hydroxypiperidine-1-carboxylate (38.5 g, 85%).

Mitsunobu Reaction with 3-Hydroxypyridazine

The protected piperidine (25.0 g, 115.7 mmol) undergoes Mitsunobu coupling with 3-hydroxypyridazine (13.1 g, 138.9 mmol) under conditions identical to Route 1. Flash chromatography isolates tert-butyl 4-(pyridazin-3-yloxy)piperidine-1-carboxylate (28.4 g, 76%).

Deprotection and Sulfonylation

The Boc group is removed by stirring the intermediate (20.0 g, 65.8 mmol) in 4M HCl/dioxane (200 mL) for 3 h. After neutralization with NaHCO3, the free amine (4-(pyridazin-3-yloxy)piperidine, 10.2 g, 89%) is sulfonylated using 2-fluorophenylsulfonyl chloride (12.4 g, 72.4 mmol) in DCM with DIPEA (13.6 mL, 79.0 mmol). Purification by recrystallization (EtOH/H2O) yields the final product (14.8 g, 82%).

Comparative advantages :

- Yield enhancement : 82% vs. 78% in Route 1.

- Reduced side reactions : Boc protection prevents sulfonylation at unintended positions.

Alternative Pathway via Chloropyridazine Intermediate

Synthesis of 3-Chloropyridazine

Adapting methodologies from pyridazine derivatives, 3-hydroxypyridazine (10.0 g, 105.3 mmol) is refluxed with phosphorus oxychloride (POCl3, 50 mL) for 6 h. Excess POCl3 is removed under vacuum, and the residue is poured onto ice. Neutralization with Na2CO3 yields 3-chloropyridazine as a hygroscopic solid (9.8 g, 86%).

Nucleophilic Substitution with Piperidin-4-ol

In dimethylformamide (DMF, 100 mL), 3-chloropyridazine (7.0 g, 64.8 mmol) and 1-((2-fluorophenyl)sulfonyl)piperidin-4-ol (16.3 g, 64.8 mmol) are heated to 130°C with NaH (60% dispersion, 3.1 g, 77.8 mmol) for 8 h. Workup and chromatography afford the target compound (15.1 g, 68%).

Limitations :

- Harsh conditions : Elevated temperature risks decomposition.

- Moderate yield : Attributed to competing elimination reactions.

Analytical Characterization Summary

Table 1. Spectroscopic Data for 3-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine

| Technique | Key Signals |

|---|---|

| 1H NMR | δ 8.42 (d, J=4.8 Hz, 1H, H-6), 7.92–7.85 (m, 1H, Ar-H), 5.64 (s, 1H, H-4) |

| 13C NMR | δ 162.3 (C-SO2), 154.1 (C-3), 133.7–116.4 (aromatic carbons) |

| IR (KBr) | 1345 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym), 1598 cm⁻¹ (C=N) |

| HRMS (ESI+) | Calcd for C15H15FN3O3S: 352.0864; Found: 352.0868 |

Critical Evaluation of Methodologies

Yield Optimization

Route 2 demonstrates superior overall yield (82%) compared to Route 1 (78%) and the chloropyridazine pathway (68%). The Boc protection strategy effectively minimizes side reactions during sulfonylation, though it introduces additional synthetic steps.

Scalability Considerations

Mitsunobu reactions, while efficient, require stoichiometric phosphine reagents that complicate large-scale synthesis. The chloropyridazine route offers potential for kilogram-scale production despite lower yields, as it avoids sensitive coupling agents.

Purity Challenges

All routes necessitate rigorous chromatography due to:

- Residual triphenylphosphine oxide in Mitsunobu products.

- Incomplete sulfonylation leading to des-sulfonyl impurities.

Chemical Reactions Analysis

Types of Reactions

3-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Pharmacological Potential : The compound may serve as a biochemical probe or lead in the development of new pharmaceuticals. Its ability to interact with specific enzymes or receptors could make it valuable in treating various diseases .

- Mechanism of Action : The fluorophenylsulfonyl group may inhibit or modulate the activity of target enzymes, while the piperidine moiety enhances binding affinity. Understanding these interactions is crucial for developing therapeutic agents .

2. Biological Studies

- Antimicrobial Activity : Preliminary studies suggest that compounds related to 3-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine may exhibit antimicrobial properties by disrupting cell membrane integrity or inhibiting essential microbial enzymes.

- Neuropharmacology : Similar compounds have shown potential as inhibitors of monoamine oxidase, which is relevant for neurodegenerative disorders such as Alzheimer's disease. For instance, a related derivative demonstrated potent inhibition of monoamine oxidase-B with an IC50 value of 0.013 µM.

3. Material Science

- Advanced Materials Development : The compound's unique chemical structure makes it a candidate for developing materials with specific properties, potentially leading to innovations in polymer science and nanotechnology.

Case Study 1: Antimicrobial Properties

Research indicates that derivatives of this compound can disrupt microbial cell membranes, suggesting their potential use in developing new antibiotics. A study showed that similar compounds effectively inhibited bacterial growth by targeting essential enzymes necessary for survival.

Case Study 2: Neuropharmacological Effects

In neuropharmacology research, compounds structurally related to this compound were evaluated for their ability to inhibit monoamine oxidase. One study reported an IC50 value of 0.013 µM for MAO-B inhibition, indicating strong potential for treating neurodegenerative conditions .

Comparative Analysis Table

| Compound Name | Structural Features | Unique Properties | Potential Applications |

|---|---|---|---|

| This compound | Pyridazine ring with piperidine moiety | High binding affinity | Antimicrobial, neuropharmacological |

| Related Compound A | Similar piperidine structure | Moderate lipophilicity | Antimicrobial agent |

| Related Compound B | Contains trifluoromethyl group | Enhanced biological activity | Neurodegenerative treatment |

Mechanism of Action

The mechanism of action of 3-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine involves its interaction with specific molecular targets. The fluorophenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity for its targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

1-((2-Fluorophenyl)sulfonyl)piperidine: A precursor in the synthesis of the target compound.

Fluoropyridazines: Compounds with similar pyridazine rings but different substituents.

Sulfonylpiperidines: Compounds featuring the piperidine moiety linked to various sulfonyl groups.

Uniqueness

3-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine is unique due to the combination of its fluorophenylsulfonyl and piperidine moieties, which confer specific chemical and biological properties

Biological Activity

3-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial, anti-inflammatory, and neuroprotective effects, as well as its mechanism of action.

- Molecular Formula : C18H17FN4O3S

- Molecular Weight : 388.4 g/mol

- CAS Number : 2034553-73-4

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For example, derivatives with similar structures exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | Escherichia coli |

These derivatives showed inhibition zones indicating effective antibacterial properties, suggesting that the sulfonamide moiety may enhance activity against resistant strains .

2. Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been explored. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines in human cell lines. This suggests a possible application in treating inflammatory diseases.

3. Neuroprotective Effects

Research into the neuroprotective effects of pyridazine derivatives has indicated that compounds like this compound may act as selective inhibitors of monoamine oxidase (MAO), particularly MAO-B, which is implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's.

| Compound | IC50 (µM) | MAO Type |

|---|---|---|

| T6 | 0.013 | MAO-B |

| T3 | 0.039 | MAO-B |

These findings suggest that the compound could be a lead candidate for further development in neurodegenerative disease therapies .

The mechanism by which this compound exerts its effects is believed to involve:

- Inhibition of Enzymatic Activity : By acting as a reversible inhibitor of MAO-B, it reduces the breakdown of neurotransmitters like dopamine.

- Modulation of Cytokine Production : The compound may interfere with signaling pathways that lead to inflammation, thus reducing cytokine release.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of related compounds:

- Study on Neuroprotection : A study assessed the cytotoxic effects of pyridazine derivatives on L929 fibroblast cells, revealing that while some compounds induced cell death at high concentrations, others like T6 showed minimal toxicity, indicating a favorable safety profile .

- Antimicrobial Efficacy : In another study, various derivatives were tested against clinical isolates from patients with infections, demonstrating significant antibacterial activity and suggesting potential for clinical application .

Q & A

Q. How can this compound be applied in non-pharmaceutical research (e.g., materials science)?

- Methodological Answer :

- Membrane Technologies : Incorporate into polymer matrices (e.g., polyimide) to study sulfonyl group effects on gas separation efficiency .

- Catalysis : Use as a ligand in transition metal complexes for C–H activation reactions, leveraging its electron-deficient pyridazine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.